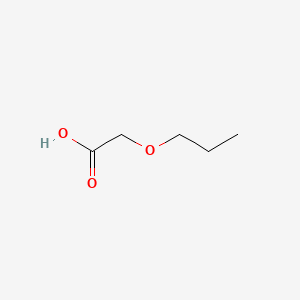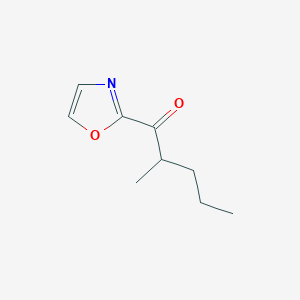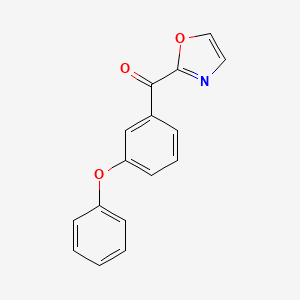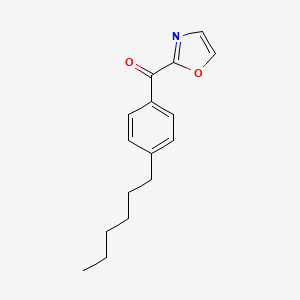
2-Propoxyacetic acid
Descripción general
Descripción
2-Propoxyacetic acid is a chemical compound that is related to various other acetic acid derivatives, such as 2-butoxyacetic acid, which is a human metabolite of 2-butoxyethanol . While the provided papers do not directly discuss 2-propoxyacetic acid, they do provide insights into similar compounds and their analysis, which can be extrapolated to understand the properties and analysis of 2-propoxyacetic acid.
Synthesis Analysis
The synthesis of related compounds, such as 2-[(2H9)butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid, involves the use of capillary gas chromatography for separation after the synthesis process . These methods could potentially be adapted for the synthesis of 2-propoxyacetic acid, ensuring purity and allowing for its subsequent analysis.
Molecular Structure Analysis
Molecular orbital studies, such as those performed on peroxyacetic acid, can provide valuable information about the conformation of the molecule . These studies use methods like STO-3G and PCILO molecular orbital methods to predict the most stable conformer, which is often consistent with experimental data such as X-ray crystallography, infrared spectroscopy, and dipole moment measurements.
Chemical Reactions Analysis
The chemical reactions involving acetic acid derivatives often include their interaction with other chemicals, as seen in the determination of peroxyacetic acid where it reacts with methyl p-tolyl sulfide (MTS) . These reactions can be used to quantify the compounds in various samples, which is crucial for understanding the reactivity and behavior of 2-propoxyacetic acid in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives can be characterized using various analytical techniques. High-performance liquid chromatography (HPLC) is used for the determination of compounds like 2,4-dichlorophenoxyacetic acid in water samples . Similarly, gas chromatography-mass spectrometry (GC-MS) is employed for the analysis of 2-butoxyacetic acid, providing information on retention times and detection limits . These methods could be applied to 2-propoxyacetic acid to determine its physical and chemical properties.
Relevant Case Studies
Case studies involving the detection and analysis of acetic acid derivatives in real-world samples are crucial for understanding the application of analytical methods. For instance, the simultaneous HPLC determination of peroxyacetic acid in brewery disinfection samples shows the practical use of the developed methods . Additionally, the use of molecularly imprinted polymer nanoparticles for the selective preconcentration of 2,4-dichlorophenoxyacetic acid in human urine and water samples demonstrates the potential for specific detection of such compounds in complex matrices .
Aplicaciones Científicas De Investigación
1. Agricultural Use and Environmental Impact
2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide closely related to 2-propoxyacetic acid, is extensively used in agriculture for pest control. Studies have analyzed its impact on the environment, especially in terms of toxicity and mutagenicity. The research highlights the importance of understanding the environmental consequences of 2,4-D usage, considering its presence in natural environments due to agricultural activities (Zuanazzi et al., 2020).
2. Water Contamination and Remediation
The contamination of water sources by 2,4-D is a significant concern. Research efforts have been directed towards developing efficient methods for its removal from polluted water bodies. This includes examining various techniques for decontaminating water and improving the biodegradability of 2,4-D, a crucial step in mitigating its harmful environmental impacts (EvyAliceAbigail et al., 2017).
3. Understanding Herbicide Action
The mode of action of 2,4-D, similar in structure to 2-propoxyacetic acid, has been a subject of detailed investigation. Understanding how it functions as a herbicide at the molecular level, including its physiological effects and interaction with plant hormones, provides valuable insights for both agricultural practices and the development of new herbicides (Song, 2014).
4. Phytoremediation Enhancement
Research has explored the use of bacterial endophytes to enhance phytoremediation, particularly for removing 2,4-D from contaminated soil and groundwater. This approach shows promise in reducing toxic herbicide residues in crop plants, offering a sustainable solution to address agricultural pollution (Germaine et al., 2006).
5. Genotoxicity Assessment
The genotoxic properties of 2,4-D have been evaluated through various assays, contributing to a better understanding of its potential risks to crops and the environment. This line of research is crucial for assessing the safety of herbicides and their impact on genetic stability in plants (Aksakal et al., 2013).
Mecanismo De Acción
Target of Action
2-Propoxyacetic acid primarily targets the nitric oxide to cyclic GMP conversion process . This process plays a crucial role in vasodilation , which is the widening of blood vessels resulting from relaxation of the muscular wall of the vessels . By inhibiting this conversion, 2-Propoxyacetic acid can effectively decrease blood pressure .
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of ATP , which is essential for cellular energy production . This interaction results in changes in the energy metabolism of the cells, affecting their function and potentially leading to a decrease in blood pressure .
Biochemical Pathways
2-Propoxyacetic acid affects the α-Ketoglutarate (AKG) pathway . AKG, also known as 2-oxoglutarate, is an essential metabolite in virtually all organisms as it participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification . The compound’s action on this pathway can have downstream effects on these processes.
Result of Action
The molecular and cellular effects of 2-Propoxyacetic acid’s action are primarily related to its impact on blood pressure and cellular energy metabolism . By inhibiting the conversion of nitric oxide to cyclic GMP and the synthesis of ATP, the compound can decrease blood pressure and affect the energy metabolism of cells .
Action Environment
The action, efficacy, and stability of 2-Propoxyacetic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH
Propiedades
IUPAC Name |
2-propoxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYGLMQEOSQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202900 | |
| Record name | Acetic aid, propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxyacetic acid | |
CAS RN |
54497-00-6 | |
| Record name | 2-Propoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054497006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54497-00-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic aid, propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propoxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6K32L9D5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















